molecular formula C26H18N2O4 B12346604 5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B12346604
M. Wt: 422.4 g/mol
InChI Key: MXWSWOIUKUTNDX-HZHRSRAPSA-N
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Description

5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that features an anthracene moiety and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of anthracene-9-carbaldehyde with appropriate diazinane derivatives under controlled conditions. For example, a common method involves heating a mixture of anthracene-9-carbaldehyde and the diazinane derivative in ethanol at elevated temperatures, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene-based alcohols.

Scientific Research Applications

5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets through its anthracene moiety. This interaction can lead to the emission of light, making it useful in OLEDs. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for its electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of an anthracene moiety with a diazinane trione structure. This combination imparts specific electronic and photophysical properties that are not present in simpler anthracene derivatives .

Properties

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

(5E)-5-(anthracen-9-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H18N2O4/c1-32-19-10-6-9-18(14-19)28-25(30)23(24(29)27-26(28)31)15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3,(H,27,29,31)/b23-15+

InChI Key

MXWSWOIUKUTNDX-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)NC2=O

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O

Origin of Product

United States

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